molecular formula C20H15ClFN3O5S B11372886 Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11372886
M. Wt: 463.9 g/mol
InChI Key: MUYWWMVWQLMOMB-UHFFFAOYSA-N
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Description

Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chlorinated and fluorinated benzyl sulfonyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chlorinated and fluorinated benzyl sulfonyl group. The final step involves the esterification of the benzoic acid derivative.

    Pyrimidine Core Formation: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amine and a diketone under acidic conditions.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl group can form strong interactions with amino acid residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cloransulam-methyl: A herbicide with a similar sulfonyl group but different substituents on the pyrimidine ring.

    Sulfasalazine: An anti-inflammatory drug with a sulfonamide group, used for comparison in terms of biological activity.

Uniqueness

Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate is unique due to its specific combination of chlorinated and fluorinated substituents, which may confer distinct chemical and biological properties compared to other sulfonyl-containing compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H15ClFN3O5S

Molecular Weight

463.9 g/mol

IUPAC Name

methyl 2-[[5-chloro-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C20H15ClFN3O5S/c1-30-19(27)13-7-3-5-9-16(13)24-18(26)17-14(21)10-23-20(25-17)31(28,29)11-12-6-2-4-8-15(12)22/h2-10H,11H2,1H3,(H,24,26)

InChI Key

MUYWWMVWQLMOMB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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